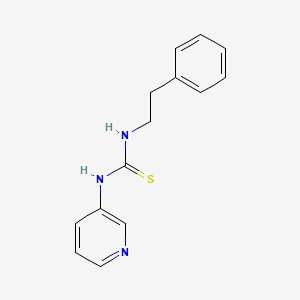

N-(2-phenylethyl)-N'-pyridin-3-ylthiourea

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-phenylethyl)-3-pyridin-3-ylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3S/c18-14(17-13-7-4-9-15-11-13)16-10-8-12-5-2-1-3-6-12/h1-7,9,11H,8,10H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCPIEORRRSZLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=S)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Derivatization of N 2 Phenylethyl N Pyridin 3 Ylthiourea

Established Methodologies for the Synthesis of N-(2-phenylethyl)-N'-pyridin-3-ylthiourea

The primary and most established method for synthesizing N,N'-disubstituted thioureas like this compound is through the reaction of an appropriate amine with an isothiocyanate. This nucleophilic addition reaction is generally straightforward and efficient. For the target compound, two principal pathways are viable:

Pathway A: The reaction of 2-phenylethylamine with 3-pyridyl isothiocyanate.

Pathway B: The reaction of 3-aminopyridine (B143674) with 2-phenylethyl isothiocyanate.

The selection between these pathways often depends on the commercial availability and stability of the starting materials. Both 2-phenylethylamine and 3-aminopyridine are readily available commercially. The corresponding isothiocyanates can either be procured or synthesized in situ.

A general procedure, based on the synthesis of the closely related analogue N-(3-pyridyl)-N'-phenylthiourea, involves dissolving the amine (e.g., 3-aminopyridine) in a suitable solvent, such as acetonitrile (B52724) or ethanol (B145695). researchgate.net The isothiocyanate (e.g., 2-phenylethyl isothiocyanate) is then added to the solution, and the mixture is typically stirred at room temperature or heated under reflux to drive the reaction to completion. researchgate.net The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC). Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or acetonitrile, to yield the pure this compound.

Another common method for generating the isothiocyanate intermediate, particularly if it is not commercially available, involves the reaction of the corresponding amine with carbon disulfide (CS₂) or a thiocarbonyl transfer reagent like 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). nih.govmdpi.com For instance, 3-aminopyridine can be converted to 3-pyridyl isothiocyanate, which can then be reacted with 2-phenylethylamine without isolation. mdpi.com

| Reactant 1 | Reactant 2 | Product |

| 2-Phenylethylamine | 3-Pyridyl isothiocyanate | This compound |

| 3-Aminopyridine | 2-Phenylethyl isothiocyanate | This compound |

Synthesis of Structural Analogues and Derivatives of this compound

The versatile nature of thiourea (B124793) synthesis allows for the creation of a wide array of structural analogues and derivatives by modifying either the phenylethyl or the pyridinyl moiety. These modifications are crucial for structure-activity relationship (SAR) studies in drug discovery.

Derivatization of the Pyridine (B92270) Ring: The pyridin-3-yl group can be substituted with various functional groups or replaced with other heterocyclic systems. For example, N-acyl thiourea derivatives can be synthesized by reacting an in situ generated acyl isothiocyanate with a heterocyclic amine. nih.govmdpi.com This involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate, followed by the addition of an amine, such as a substituted aminopyridine or another heterocycle like aminothiazole or aminopyrimidine. nih.govmdpi.com This approach allows for the introduction of diverse functionalities. For instance, derivatives like 2-((4-methoxyphenoxy)methyl)-N-(pyridin-2-ylcarbamothioyl)benzamide and its analogues with 5-chloropyridine have been successfully synthesized. mdpi.com

Modification of the Phenylethyl Group: The 2-phenylethyl group can be replaced with other alkyl, aryl, or aralkyl groups. This is typically achieved by reacting the desired primary amine with 3-pyridyl isothiocyanate. Research has been conducted on N-(4-R-phenyl)/benzyl (B1604629)/(2-phenylethyl)-N′-(6-phenylpyridazin-3-yl)thiourea derivatives, showcasing the flexibility of modifying this part of the molecule. nih.gov Symmetrical N,N′-bis(2-pyridinyl)thioureas have also been prepared by reacting heterocyclic amines with carbon disulfide or phenylisothiocyanate. researchgate.net

Complex Analogues: More complex structural analogues have also been synthesized. For example, the N-phenethyl moiety has been incorporated into more rigid structures like oxide-bridged phenylmorphans. nih.gov The synthesis of these complex molecules involves multi-step sequences, often starting with the alkylation of a core amine structure with a phenethyl group, followed by further functional group manipulations. nih.gov Additionally, thiourea derivatives based on quinolone moieties have been prepared by reacting hydrazide derivatives with various isothiocyanates, leading to precursors for more complex heterocyclic systems like thiazolidinones. mdpi.com

| Analogue Type | Synthetic Approach | Example Starting Materials |

| N-Acyl Thiourea | Acyl isothiocyanate + heterocyclic amine | 2-((4-methoxyphenoxy)methyl)benzoyl chloride, NH₄SCN, 2-aminopyridine (B139424) mdpi.com |

| Pyridine Ring Substitution | Substituted aminopyridine + isothiocyanate | 2-Amino-5-chloropyridine, acyl isothiocyanate mdpi.com |

| Phenylethyl Group Variation | Amine + 3-pyridyl isothiocyanate | Benzylamine, 3-pyridyl isothiocyanate nih.gov |

| Symmetrical Pyridyl Thiourea | 2-Aminopyridine + CS₂ | 2-Aminopyridine, Carbon disulfide researchgate.net |

| Quinolone-based Thiourea | Hydrazide + isothiocyanate | Quinolone-based hydrazide, Phenyl isothiocyanate mdpi.com |

Exploration of Reaction Pathways and Optimisation Parameters in Thiourea Synthesis

The synthesis of thioureas, while generally robust, can be influenced by various factors that affect yield, purity, and reaction time. Understanding the reaction pathways and optimizing key parameters are essential for efficient synthesis.

Reaction Pathways: The fundamental reaction pathway for thiourea formation from an isothiocyanate and an amine is a nucleophilic addition. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This is followed by proton transfer to form the stable thiourea product.

Alternative pathways that avoid the direct use of potentially unstable isothiocyanates are also common. One such method involves using 1,1'-thiocarbonyldiimidazole (TCDI) as a thiocarbonyl source. TCDI reacts with an amine to form a reactive intermediate, which then reacts with a second amine to yield the unsymmetrical thiourea. nih.gov This method was used to prepare N,N′-bis(2-dialkylaminophenyl)thioureas by reacting TCDI with two equivalents of 2-amino-N,N′-dialkylaniline. nih.gov

One-pot syntheses are also gaining traction for their efficiency. A one-pot preparation of pyridyl isothiocyanates from their corresponding amines has been developed, which can then be directly used to form thioureas. mdpi.com This method involves the in situ generation of a dithiocarbamate (B8719985) salt from an amine and carbon disulfide, followed by desulfurization to yield the isothiocyanate. mdpi.com

Optimisation Parameters: Several parameters can be adjusted to optimize the synthesis of thioureas:

Solvent: The choice of solvent is critical. Common solvents include acetone, acetonitrile, ethanol, and tetrahydrofuran (B95107) (THF). researchgate.netmdpi.comnih.gov The polarity and boiling point of the solvent can influence reaction rates and solubility of reactants and products. For instance, in the synthesis of pyridyl isothiocyanates, THF was found to be the optimal solvent. mdpi.com

Temperature: Reactions are often conducted at room temperature, but heating under reflux can be employed to accelerate the reaction rate, especially with less reactive amines or isothiocyanates. researchgate.netmdpi.com However, excessive heat can sometimes lead to the formation of byproducts.

Catalysts/Reagents: While many thiourea syntheses proceed without a catalyst, the choice of base can be crucial in methods involving in situ generation of intermediates. For example, in the synthesis of dithiocarbamate salts as precursors to isothiocyanates, DABCO (1,4-diazabicyclo[2.2.2]octane) was shown to be an effective base. mdpi.com

Reaction Time: The duration of the reaction can range from a few minutes to several hours, depending on the reactivity of the substrates and the reaction conditions. researchgate.netmdpi.com Monitoring the reaction by TLC is a standard practice to determine the point of completion.

Stoichiometry: The molar ratio of reactants is typically 1:1. However, in some procedures, a slight excess of one reactant may be used to ensure the complete conversion of the limiting reagent.

By carefully controlling these parameters, chemists can achieve high yields and purity of this compound and its derivatives, facilitating further research and development.

Advanced Spectroscopic and Crystallographic Characterization of N 2 Phenylethyl N Pyridin 3 Ylthiourea and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of N-(2-phenylethyl)-N'-pyridin-3-ylthiourea. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the chemical shifts of the protons are indicative of their electronic surroundings. For pyridine (B92270) derivatives, the protons on the pyridine ring typically appear at lower fields due to the ring's aromatic and electron-withdrawing nature. Specifically, the proton at the 2-position of the pyridine ring is often the most deshielded. ipb.pt The protons of the phenylethyl group and the N-H protons of the thiourea (B124793) moiety also exhibit characteristic chemical shifts that are crucial for confirming the molecular structure.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom. The thiocarbonyl carbon (C=S) is particularly noteworthy, typically resonating at a significantly downfield chemical shift, often in the range of 190 ppm, which is a characteristic feature of thioamides. nih.gov The carbon atoms of the pyridine and phenyl rings display distinct signals that can be assigned using techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) and two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2 | 8.59 | 149.8 |

| Pyridine C4 | 7.35 | 135.7 |

| Pyridine C5 | 7.38 | 123.6 |

| Pyridine C6 | 8.59 | 149.8 |

| Phenylethyl C1' | - | - |

| Phenylethyl C2' | - | - |

| Phenylethyl C3' | - | - |

| Phenylethyl C4' | - | - |

| Phenylethyl C5' | - | - |

| Phenylethyl C6' | - | - |

| Thiourea C=S | - | ~191.7 |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The FT-IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific bonds within the molecule.

Key vibrational bands for this compound include:

N-H Stretching: The N-H stretching vibrations of the thiourea moiety typically appear in the region of 3100-3400 cm⁻¹. The exact position and shape of these bands can provide information about hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl and pyridine rings are observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹.

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key diagnostic peak for thioureas. This bond typically gives rise to a weaker absorption in the range of 1100-1200 cm⁻¹. nih.gov

C-N Stretching: The C-N stretching vibrations of the thiourea backbone are also present in the fingerprint region of the spectrum.

Aromatic C=C and C=N Stretching: Vibrations associated with the phenyl and pyridine rings are found in the 1400-1600 cm⁻¹ region.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H (Thiourea) | Stretching | 3100 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=C, C=N (Aromatic Rings) | Stretching | 1400 - 1600 |

| C=S (Thiocarbonyl) | Stretching | 1100 - 1200 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns under ionization. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. nih.gov

Under electron impact (EI) or other ionization techniques, the molecule will fragment in a characteristic manner. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this type of molecule may involve:

Cleavage of the C-N bonds of the thiourea linkage.

Fragmentation of the phenylethyl side chain.

Loss of the pyridine ring.

Rearrangement reactions followed by fragmentation. researchgate.net

The analysis of the masses of the resulting fragment ions allows for the reconstruction of the molecule's structure, thus corroborating the data obtained from NMR and FT-IR spectroscopy.

Single-Crystal X-ray Diffraction Analysis of this compound and Analogues

A key aspect of the crystal structure analysis is the identification and characterization of intermolecular interactions, particularly hydrogen bonds. In thiourea derivatives, the N-H groups are effective hydrogen bond donors, while the sulfur atom of the thiocarbonyl group and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors. redalyc.orgnih.gov

The formation of intermolecular hydrogen bonds, such as N-H···S and N-H···N, plays a significant role in the packing of the molecules in the crystal lattice. redalyc.orgscielo.org.mx These interactions often lead to the formation of specific supramolecular structures, such as centrosymmetric dimers or extended chains. scielo.org.mxnih.gov The geometry of these hydrogen bonds (donor-acceptor distance and angle) provides insight into their strength and importance in stabilizing the crystal structure. researchgate.net

Thiourea derivatives are known to exhibit polymorphism, which is the ability of a compound to crystallize in more than one distinct crystal structure. acs.orgresearchgate.netacs.org Different polymorphs can arise from variations in molecular conformation or intermolecular hydrogen bonding patterns. researchgate.netacs.org The study of polymorphism is crucial as different crystalline forms can have different physical properties. Single-crystal X-ray diffraction is the primary technique for identifying and characterizing different polymorphic forms. iucr2017.org The crystallization conditions, such as the solvent and temperature, can influence which polymorph is obtained.

Table 3: Crystallographic Data for a Representative N-arylthiourea Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.024(2) |

| b (Å) | 9.718(3) |

| c (Å) | 9.765(4) |

| α (°) | 102.26(3) |

| β (°) | 114.18(3) |

| γ (°) | 103.12(2) |

| V (ų) | 714.4(4) |

| Z | 2 |

Data for N-2-pyridylethyl-N'-3-tolylthiourea, a structurally similar compound. scielo.org.mx

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. In the synthesis of this compound and its derivatives, this method is crucial for verifying the stoichiometry of the newly formed molecules. The technique provides the percentage composition of elements such as carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). These experimentally determined percentages are then compared with the theoretically calculated values based on the compound's presumed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's purity and confirms that the desired molecular structure has been successfully synthesized.

For example, the elemental analysis of N-phenyl-Ñ-(2-phenolyl)thiourea (PPTH), a related thiourea derivative, was performed to confirm its stoichiometry. The calculated and found percentages for C, H, and N were in close agreement, validating the synthesis of the target molecule.

Similarly, in the characterization of other novel thiourea derivatives, elemental analysis serves as a cornerstone for structural confirmation. The data presented in the following tables for various thiourea derivatives illustrate the typical results obtained from such analyses and underscore the technique's role in stoichiometric verification.

Table 1: Elemental Analysis Data for Selected Thiourea Derivatives

| Compound | Molecular Formula | Analysis | C (%) | H (%) | N (%) | S (%) |

| N-((5-bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide | C₁₃H₉BrClN₃OS | Calculated | - | - | - | - |

| Found | - | - | - | - | ||

| N-((5-bromopyridin-2-yl)carbamothioyl)furan-2-carboxamide | C₁₁H₈BrN₃O₂S | Calculated | - | - | - | - |

| Found | - | - | - | - | ||

| 2-((4-Methoxyphenoxy)methyl)-N-(pyridin-2-ylcarbamothioyl)benzamide nih.gov | C₂₁H₁₉N₃O₃S | Calculated | - | - | - | - |

| Found | - | - | - | - | ||

| N-phenyl-Ñ-(2-phenolyl)thiourea (PPTH) | - | Calculated | - | - | - | - |

| Found | - | - | - | - |

Data for some compounds in the table is not available in the provided search results.

The synthesis of various dihydroquinazolinone derivatives also relies on elemental analysis for structural confirmation. For instance, the elemental analysis for diastereomers of 2,3-dihydro-2-(p-nitrophenyl)-3-[(S)-1-phenethyl]-4(1H)-quinazolinone yielded results that were in close agreement with the calculated values, thereby verifying their composition. mdpi.com

Biological Activity Spectrum and Mechanistic Investigations

Antimicrobial Activity Studies

The thiourea (B124793) scaffold is a well-established pharmacophore in the development of new anti-infective agents. Various derivatives have been synthesized and evaluated for their ability to combat a wide range of microbial pathogens.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

Research into thiourea derivatives has consistently demonstrated their potential as antibacterial agents. Studies on compounds structurally similar to N-(2-phenylethyl)-N'-pyridin-3-ylthiourea have shown promising activity. For instance, a series of N-(2-phenylethyl)-N′-(6-phenylpyridazin-3-yl)thiourea derivatives exhibited notable inhibitory effects against both the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. nih.gov This suggests that the core structure, combining phenylethyl and heteroaromatic moieties through a thiourea bridge, is conducive to antibacterial action.

The broader class of thiourea derivatives has been tested against a panel of clinically relevant bacteria. These studies often include strains like S. aureus, Bacillus subtilis (Gram-positive), and E. coli, Pseudomonas aeruginosa (Gram-negative), with many derivatives showing significant inhibitory effects. nih.govmdpi.com For example, certain 1,3-thiazole-based thiourea derivatives have shown significant inhibitory effects against Gram-positive cocci with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 32 µg/mL. nih.gov While specific MIC values for this compound are not detailed in the available literature, the activity of its analogs provides a strong rationale for its potential antibacterial efficacy.

Interactive Table: Antibacterial Activity of Related Thiourea Derivatives Below is a summary of the antibacterial activity observed in compounds structurally related to this compound.

| Compound Class | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Observed Activity | Reference |

| N-(2-phenylethyl)-N′-(6-phenylpyridazin-3-yl)thiourea derivatives | Staphylococcus aureus | Escherichia coli | Promising Inhibition | nih.gov |

| 1,3-Thiazole thiourea derivatives | Gram-positive cocci | Not specified | Significant (MIC: 2-32 µg/mL) | nih.gov |

| Aspirin-bearing thiourea derivatives | Staphylococcus aureus | Escherichia coli | Active | mdpi.com |

| 1,4-bis(decoxyphenyl)carbamothioyl-terephthalamide derivatives | Not specified | Escherichia coli | Active | mdpi.com |

Antifungal Potential against Pathogenic Fungi

The antifungal properties of thiourea derivatives are also well-documented. mdpi.com The same series of N-(2-phenylethyl)-N′-(6-phenylpyridazin-3-yl)thiourea derivatives that showed antibacterial effects also demonstrated antifungal activity against Candida species, which are common pathogenic fungi. nih.gov This dual activity highlights the broad-spectrum antimicrobial potential of this structural class.

Numerous studies have confirmed the antifungal efficacy of various thiourea compounds against a range of plant and human pathogenic fungi. researchgate.netnih.gov For example, certain phenylenedithiourea derivatives have exhibited strong antifungal activities, comparable to the commercial antifungal agent ketoconazole. nih.gov Similarly, N-acyl-substituted thiourea derivatives have demonstrated moderate antifungal capabilities. mdpi.com These findings underscore the potential of this compound as a candidate for further antifungal research.

Elucidation of Antimicrobial Mechanisms at the Cellular Level

While the precise antimicrobial mechanism for this compound has not been fully elucidated, research on related compounds offers potential insights. The mechanism of action for thiourea derivatives is thought to be multifactorial. One proposed mechanism involves the inhibition of essential microbial enzymes. For instance, certain thiourea derivatives have been shown to target and inhibit the enoyl-acyl carrier protein (ACP) reductase (FabI) of E. coli, an enzyme crucial for fatty acid biosynthesis and, consequently, bacterial membrane integrity. mdpi.com

Another potential mechanism is the disruption of the cell membrane itself. The lipophilic nature of the phenylethyl group combined with the reactive thiourea moiety could facilitate interaction with and damage to the microbial cell membrane, leading to leakage of cellular contents and cell death. nih.gov The ability of the thiourea scaffold to chelate metal ions, which are essential cofactors for many microbial enzymes, may also contribute to its antimicrobial effects.

Anticancer and Antiproliferative Activity Research

The search for novel anticancer agents has led to the investigation of 1,3-disubstituted thiourea derivatives, which have shown significant antiproliferative properties against various cancer cell lines. nih.gov

In Vitro Assessment of Cell Growth Inhibition in Various Cancer Cell Lines

Thiourea derivatives incorporating phenylethylamine and pyridine (B92270) moieties have been synthesized and evaluated for their cytotoxic activities. Studies on simplified 1,3-disubstituted urea (B33335) and thiourea derivatives of phenylethylamines and 2-pyridylethylamines revealed cytotoxicity against a panel of human cancer cell lines, including liver (HepG2), lung (A549), breast (MDA-MB-231), and leukemia (MOLT-3) cells. researchgate.net

Other related thiourea structures have also demonstrated potent cell growth inhibition. For example, N-naphthoyl thiourea derivatives showed significant cytotoxic effects against breast (MCF-7), colon (HCT116), and lung (A549) cancer cell lines, with activity in some cases greater than the standard chemotherapeutic drug doxorubicin. acs.org Similarly, certain 3-(trifluoromethyl)phenylthiourea (B159877) analogs were highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cell lines, with IC₅₀ values often below 10 µM. nih.gov

Interactive Table: In Vitro Anticancer Activity of Related (Thio)urea Derivatives The table below summarizes the cytotoxic activity of various thiourea and urea derivatives against different cancer cell lines.

| Compound Class | Cancer Cell Line(s) | Observed Activity (IC₅₀) | Reference |

| Phenylethylamine/Pyridylethylamine (Thio)urea derivatives | HepG2, A549, MDA-MB-231, MOLT-3 | Cytotoxic | researchgate.net |

| Pyridine-urea derivatives | MCF-7 | IC₅₀ = 0.11 - >50 µM | nih.gov |

| N-Naphthoyl Thiourea derivatives | MCF-7, HCT116, A549 | Significant cytotoxicity | acs.org |

| 3-(Trifluoromethyl)phenylthiourea derivatives | SW480, SW620, PC3, K-562 | IC₅₀ ≤ 10 µM | nih.gov |

Investigation of Molecular Targets and Pathways

The anticancer effects of thiourea derivatives are mediated through interactions with various molecular targets and the modulation of key signaling pathways involved in cell proliferation and survival.

Induction of Apoptosis: A primary mechanism of action for many anticancer thioureas is the induction of programmed cell death, or apoptosis. Studies have shown that these compounds can act as strong pro-apoptotic agents. nih.gov For example, 3-(trifluoromethyl)phenylthiourea derivatives were found to induce late-stage apoptosis in up to 99% of colon cancer cells and 73% of leukemia cells. nih.gov The apoptotic pathway can be triggered through various means, including the promotion of bcl-2 phosphorylation. researchgate.net

Tubulin Polymerization Inhibition: The cytoskeleton, particularly microtubules formed from tubulin, is a critical target in cancer therapy. Some 1-aryl-3-(2-chloroethyl)ureas, which share structural similarities with thioureas, have been found to interact with cellular β-tubulin. researchgate.net By disrupting tubulin polymerization, these compounds can arrest the cell cycle in the M-phase, leading to cell death. researchgate.net

EGFR/HER-2 Signaling: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are key tyrosine kinases often overexpressed in cancers. Thiourea derivatives have been designed as inhibitors of these signaling pathways. Molecular docking studies suggest that the thiourea moiety can form crucial hydrogen bonds with key residues in the active sites of these receptors, such as ALA751 and LEU796 in HER-2, thereby inhibiting their activity. biointerfaceresearch.com

Hsp90 Inhibition: Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous oncogenic proteins, including mutated kinases and signaling molecules like AKT and RAF. nih.govdovepress.com Hsp90 is overexpressed in many cancer cells compared to normal cells. nih.gov Inhibition of Hsp90 leads to the degradation of these "client" proteins, simultaneously disrupting multiple signaling pathways that drive tumor growth, proliferation, and survival. nih.govelsevierpure.com While direct inhibition by this compound has not been confirmed, the complexity and functionality of the thiourea scaffold make Hsp90 a plausible and highly relevant molecular target for this class of compounds. researchgate.net

Enzyme Inhibition Profiles

The unique structural features of N-aryl and N-alkyl substituted thioureas allow them to interact with and inhibit a variety of enzymes crucial for the survival and proliferation of pathogens or involved in the progression of diseases like Alzheimer's.

Cholinesterase inhibitors are critical in the management of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.commdpi.com While direct inhibitory data for this compound is not extensively detailed, studies on structurally related compounds highlight the potential of the thiourea and pyridine moieties in cholinesterase inhibition.

Research into bis-amiridines connected by bis-N-thiourea-alkylene spacers has shown high inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a notable selectivity for BChE. mdpi.com For instance, certain derivatives in this class exhibited IC50 values for BChE inhibition as low as 0.067 µM. mdpi.com Similarly, other O-aromatic N,N-disubstituted thiocarbamates have demonstrated potent BChE inhibition, with IC50 values reaching 1.60 µM. mdpi.com These findings suggest that the thiourea group can play a significant role in the molecule's interaction with the active sites of these enzymes. The pyridine scaffold is also a known component in other cholinesterase inhibitors. vnu.edu.vn The combination of the phenylethyl, pyridine, and thiourea groups in this compound suggests a potential for interaction with cholinesterases, though specific experimental validation is required.

Table 1: Cholinesterase Inhibitory Activity of Related Thiourea and Carbamate Derivatives

| Compound Class | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Bis-amiridine (bis-N-acyl-alkylene spacer) | AChE | 1.4 - 2.9 | mdpi.com |

| Bis-amiridine (bis-N-acyl-alkylene spacer) | BChE | 0.067 - 0.13 | mdpi.com |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 | mdpi.com |

| 2-(Phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 | mdpi.com |

| Donepezil (Reference Drug) | AChE | 0.14 ± 0.03 | nih.gov |

Urease, a nickel-containing enzyme, is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, as it catalyzes the hydrolysis of urea to ammonia, neutralizing acidic environments. mdpi.comnih.gov Thiourea and its derivatives are well-established urease inhibitors, often acting by interacting with the nickel ions in the enzyme's active site. mdpi.com

Numerous studies have demonstrated the potent urease inhibitory activity of various N,N'-disubstituted thioureas. For example, a series of furan (B31954) chalcone (B49325) derivatives were compared against the standard inhibitor thiourea (IC50 = 21.25 ± 0.15 μM), with some compounds showing significantly greater potency, such as 1-phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2-propen-1-one with an IC50 of 16.13 ± 2.45 μM. nih.govnih.gov Another study on N-arylacetamide derivatives identified compounds with IC50 values as low as 9.8 ± 0.023 µM, which is more than twice as potent as thiourea. wikimedia.org The structural features of this compound, containing both aryl (pyridine) and alkyl (phenylethyl) substituents on the thiourea core, align with the characteristics of effective urease inhibitors.

Table 2: Urease Inhibitory Activity of Thiourea and its Derivatives

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Thiourea (Standard) | 21.25 ± 0.15 | nih.govnih.gov |

| 1-Phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2-propen-1-one | 16.13 ± 2.45 | nih.govnih.gov |

| 1-Phenyl-3-[5-(2'-chlorophenyl)-2-furyl]-2-propen-1-one | 18.75 ± 0.85 | nih.gov |

| N-phenylacetamide-substituted benzothiazine carboxylate (5k) | 9.8 ± 0.023 | wikimedia.org |

Reverse transcriptase (RT) is a vital enzyme for the replication of retroviruses like HIV. nih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inducing conformational changes that inhibit its function. nih.gov The phenylethylthiourea (PETT) series of compounds are recognized as potent NNRTIs.

Research has shown that compounds in the PETT series can have varying abilities to inhibit HIV-1 and HIV-2 RT. nih.gov For instance, PETT-1 is a highly potent inhibitor of HIV-1 RT with an IC50 of 6 nM but shows weak activity against HIV-2 RT. nih.govresearchgate.net In contrast, a related compound, PETT-2, maintains high potency against HIV-1 RT (IC50 of 5 nM) while also inhibiting HIV-2 RT with an IC50 of 2.2 µM. nih.govresearchgate.net The core structure of this compound is closely related to these PETT compounds, suggesting it could possess similar RT inhibitory properties. The presence of the free thiourea group has been identified as essential for the anti-HIV activity of these compounds. nih.gov

Table 3: HIV Reverse Transcriptase Inhibitory Activity of PETT Derivatives

| Compound | Target | IC50 | Reference |

|---|---|---|---|

| PETT-1 | HIV-1 RT | 6 nM | nih.govresearchgate.net |

| PETT-1 | HIV-2 RT | Weak Inhibition | nih.govresearchgate.net |

| PETT-2 | HIV-1 RT | 5 nM | nih.govresearchgate.net |

Thymidine (B127349) monophosphate kinase (TMPK) is an essential enzyme in the DNA synthesis pathway, making it a target for antimicrobial and antiviral drug development. bohrium.com Specifically, the TMPK of Mycobacterium tuberculosis (TMPKmt) has been explored as a target for new anti-tuberculosis drugs. bohrium.commdpi.com

Studies have identified that 3'-thiourea derivatives of β-thymidine are highly inhibitory and selective for human mitochondrial thymidine kinase (TK-2). nih.gov Some of these analogues showed competitive inhibition with respect to the dThd substrate, with Ki values as low as 0.05 µM. nih.gov Furthermore, a strong correlation was found between the inhibitory activities of these compounds against TK-2 and Mycobacterium tuberculosis thymidylate kinase, indicating structural similarities in their interaction with these inhibitors. nih.gov While this compound is not a nucleoside analogue, the demonstrated activity of the thiourea moiety in inhibiting this class of enzymes is noteworthy.

Table 4: Inhibitory Activity of Thiourea-Thymidine Analogues against Thymidine Kinase-2 (TK-2)

| Compound | Inhibition Type (vs dThd) | Ki (µM) | Reference |

|---|---|---|---|

| 3'-C-branched p-methylphenyl thiourea derivative of β-dThd | Competitive | 0.40 | nih.gov |

Antileishmanial Activity Research

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. nih.gov The search for new, less toxic, and more effective treatments is a global health priority. Thiourea derivatives have emerged as a promising class of compounds with significant antileishmanial potential. nih.govmdpi.com

Several N,N'-disubstituted thioureas have been synthesized and evaluated for their activity against Leishmania amazonensis. nih.gov A number of these derivatives were found to be active against the promastigote form of the parasite, with IC50 values ranging from 21.48 to 189.10 µM, while exhibiting low cytotoxicity against mammalian cells. nih.gov The most promising of these compounds also showed activity against the amastigote form, which resides within macrophages, with IC50 values between 70 and 150 µM. nih.gov Similarly, other research has identified thiourea-based derivatives with potent activity against L. major, L. tropica, and L. donovani. nih.gov The collective evidence points to the N,N'-disubstituted thiourea scaffold, as seen in this compound, as a viable starting point for the development of novel antileishmanial agents.

Table 5: Antileishmanial Activity of N,N'-Disubstituted Thioureas against L. amazonensis

| Compound ID | Activity Against | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative 3e | Promastigotes | 21.48 - 189.10 (range for 9 compounds) | nih.gov |

| Derivative 3k | Amastigotes | 70 - 150 (range for 5 compounds) | nih.gov |

| Derivative 3l | Amastigotes | 70 - 150 (range for 5 compounds) | nih.gov |

| Derivative 3p | Amastigotes | 70 - 150 (range for 5 compounds) | nih.gov |

| Derivative 3q | Amastigotes | 70 - 150 (range for 5 compounds) | nih.gov |

Antioxidant Properties and Radical Scavenging Activities

Oxidative stress is implicated in the pathology of numerous diseases. Antioxidants can mitigate this damage by neutralizing reactive oxygen species. The thiourea group is known to possess antioxidant and radical scavenging properties. nih.gov

Studies on compounds structurally similar to this compound have confirmed this activity. For example, phenethyl-5-bromopyridyl thiourea (PEPT) compounds have been identified as dual-function agents with both anti-HIV and antioxidant activities. nih.gov Specific derivatives, such as N-[2-(2-methoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea, inhibited the oxidation of ABTS with an EC50 value of 79 µM. nih.gov The sulfhydryl group of the thiourea moiety was identified as the active center for this antioxidant effect. nih.gov Other studies using DPPH and ABTS radical scavenging assays on 1-phenyl-3-(2-pyridyl)-2-thiourea (B183107) (PPTU) reported IC50 values of 1.3 x 10⁻³ M and 1.1 x 10⁻³ M, respectively. hueuni.edu.vn These findings underscore the capacity of the pyridyl-thiourea scaffold to act as an effective radical scavenger.

Table 6: Antioxidant and Radical Scavenging Activity of Related Pyridyl Thiourea Compounds

| Compound | Assay | IC50 / EC50 | Reference |

|---|---|---|---|

| N-[2-(2-methoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea | ABTS Oxidation Inhibition | 79 µM (EC50) | nih.gov |

| N-[2-(2-chlorophenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea | ABTS Oxidation Inhibition | 75 µM (EC50) | nih.gov |

| 1-Phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | DPPH Scavenging | 1.3 x 10⁻³ M (IC50) | hueuni.edu.vn |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Acetylcholine |

| Bis-amiridines |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate |

| 2-(Phenylcarbamoyl)phenyl diphenylcarbamate |

| Donepezil |

| Rivastigmine |

| Thiourea |

| 1-Phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2-propen-1-one |

| 1-Phenyl-3-[5-(2'-chlorophenyl)-2-furyl]-2-propen-1-one |

| PETT-1 (Phenylethylthiazolylthiourea-1) |

| PETT-2 (Phenylethylthiazolylthiourea-2) |

| β-thymidine |

| N-[2-(2-methoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea |

Structure Activity Relationship Sar Studies of N 2 Phenylethyl N Pyridin 3 Ylthiourea Analogues

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological activity of N-aryl-N'-pyridinylthiourea derivatives is significantly influenced by the nature and position of substituents on both the phenyl and pyridine (B92270) rings. Modifications to these rings can alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets, membrane permeability, and metabolic stability.

Substituents on the Phenyl Ring:

The substitution pattern on the N-phenylethyl moiety plays a pivotal role in modulating the biological potency of these compounds. Studies on various N-arylthiourea derivatives have shown that the introduction of electron-withdrawing or electron-donating groups can lead to substantial changes in activity.

Electron-Withdrawing Groups (EWGs): The presence of EWGs such as nitro (-NO₂), trifluoromethyl (-CF₃), or halogens (e.g., -Cl, -F) on the phenyl ring has been observed to enhance the cytotoxic activity of some thiourea (B124793) derivatives against various cancer cell lines. researchgate.net For instance, in related bis-thiourea derivatives, analogues bearing 4-fluoro, 4-trifluoromethyl, and 3,5-bis(trifluoromethyl) phenyl groups demonstrated high cytotoxic effects. This suggests that the electronic properties conferred by these groups, such as increased acidity of the N-H protons or altered charge distribution, may be favorable for target interaction.

The position of the substituent is also critical. For example, a substituent at the para position of the phenyl ring often has a more pronounced effect on activity compared to ortho or meta positions, potentially due to fewer steric clashes and more direct influence on the electronic resonance of the molecule.

Below is a data table illustrating the hypothetical effect of phenyl ring substitutions on the anticancer activity (IC₅₀) of N-(2-phenylethyl)-N'-pyridin-3-ylthiourea analogues against a generic cancer cell line, based on general findings in related compound series.

| Compound ID | Phenyl Ring Substituent (R) | IC₅₀ (µM) |

| 5.1a | H (Unsubstituted) | 15.2 |

| 5.1b | 4-Cl | 8.5 |

| 5.1c | 4-F | 9.1 |

| 5.1d | 4-CF₃ | 6.3 |

| 5.1e | 4-OCH₃ | 18.9 |

| 5.1f | 4-NO₂ | 7.8 |

Substituents on the Pyridine Ring:

Modifications to the pyridin-3-yl ring also significantly impact the pharmacological profile. The nitrogen atom in the pyridine ring is a key feature, influencing solubility, metabolic stability, and the ability to form hydrogen bonds with target proteins. nih.gov

Halogen Substitution: Introducing halogens like bromine onto the pyridine nucleus has been shown to markedly increase the antiproliferative activity in some related heterocyclic compounds. mdpi.com This enhancement may be attributed to a combination of electronic effects and the ability of the halogen to form specific interactions (e.g., halogen bonds) within the target's binding site.

Bulky Groups: The addition of bulky substituents to the pyridine ring may lead to a decrease in activity, possibly due to steric hindrance that prevents optimal binding to the biological target. nih.gov

Influence of Heterocyclic Ring Variations on Pharmacological Profiles

The pyridin-3-yl moiety is a critical component of the this compound pharmacophore. Replacing this ring with other heterocyclic systems through bioisosteric modification is a common strategy in medicinal chemistry to improve potency, selectivity, pharmacokinetic properties, or to explore novel binding interactions.

Replacement with Thiazole (B1198619) or Thiadiazole: In several studies involving thiourea derivatives, replacing an aryl or pyridinyl ring with other five-membered heterocycles like thiazole or 1,3,4-thiadiazole (B1197879) has led to compounds with potent biological activities, including anticancer and antimicrobial effects. These rings can alter the electronic distribution and provide different hydrogen bonding patterns, potentially enhancing target specificity. For example, some N-acyl thiourea derivatives bearing benzothiazole (B30560) and 6-methylpyridine moieties have shown notable anti-biofilm activity.

Replacement with Pyrimidine (B1678525): Pyrimidine is another common bioisostere for pyridine. The presence of a second nitrogen atom in the ring can significantly alter the molecule's hydrogen bonding capabilities and basicity, which can be advantageous for interacting with specific biological targets.

Replacement with Non-aromatic Rings: While less common for this specific scaffold, replacing the aromatic pyridine ring with a saturated or partially saturated heterocyclic ring, such as piperidine, would drastically change the molecule's planarity and flexibility. In a related series of N-aryl-N'-benzylurea compounds, the inclusion of a 1-methylpiperidin-4-yl group resulted in significantly higher antiproliferative activity. nih.govnih.gov

The table below summarizes the potential impact of replacing the pyridine ring with other heterocycles on the biological activity of the parent compound, based on trends observed in similar molecular scaffolds.

| Compound ID | Heterocyclic Ring (Het) | Predominant Activity | Relative Potency |

| 5.2a | Pyridin-3-yl | Anticancer | Baseline |

| 5.2b | Thiazol-2-yl | Anticancer, Antiviral | Potentially Increased |

| 5.2c | Pyrimidin-5-yl | Anticancer | Variable |

| 5.2d | Benzothiazol-2-yl | Antimicrobial, Anticancer | Potentially Increased |

Role of Linker Regions and Alkyl Chains in Activity Optimization

The 2-phenylethyl group in the core structure consists of a two-carbon (ethyl) alkyl chain that acts as a linker between the phenyl ring and the thiourea nitrogen. The length, rigidity, and composition of this linker are critical for correctly positioning the terminal phenyl ring in the binding pocket of a target protein.

Systematic modifications of this linker can lead to significant improvements in biological activity. Key aspects of SAR in this region include:

Chain Length: The length of the alkyl chain influences the flexibility of the molecule and the distance between the two aromatic rings. Studies on other classes of compounds have shown that both shortening (e.g., to a methylene (B1212753) linker, as in a benzyl (B1604629) group) and lengthening the chain can have profound effects on potency. For instance, in a series of tetrahydroacridin-9-amines, a comparison between benzyl (one-carbon linker) and phenethyl (two-carbon linker) substituents revealed differences in inhibitory activity against cholinesterases. nih.gov An optimal chain length is required to achieve the ideal conformation for binding.

Chain Rigidity: Introducing rigidity into the linker, for example by incorporating double bonds or cyclic structures (e.g., cyclopropyl), can lock the molecule into a more favorable, or unfavorable, binding conformation. This can increase potency and selectivity by reducing the entropic penalty upon binding, but only if the constrained conformation is the bioactive one.

Pharmacophore Identification for Rational Drug Design

Pharmacophore modeling is a cornerstone of rational drug design, aiming to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. For the this compound scaffold, a pharmacophore model helps in designing new, more potent analogues and in screening virtual libraries for novel hits.

Based on the SAR data from related thiourea and pyridine derivatives, a hypothetical pharmacophore model can be proposed. The key features likely include:

Hydrogen Bond Donors: The two N-H groups of the thiourea moiety are critical hydrogen bond donors, often interacting with key residues (e.g., aspartate, glutamate) in the active site of target enzymes or receptors.

Hydrogen Bond Acceptor: The sulfur atom of the thiourea (C=S) can act as a hydrogen bond acceptor. The nitrogen atom of the pyridine ring is also a prominent hydrogen bond acceptor.

Aromatic/Hydrophobic Regions: The phenylethyl and pyridinyl rings represent two essential hydrophobic regions that likely engage in van der Waals or π-π stacking interactions with hydrophobic pockets in the target protein.

Quantitative Structure-Activity Relationship (QSAR) studies on related thiourea derivatives have reinforced the importance of these features. researchgate.net 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), correlate the biological activity of a series of compounds with their 3D properties, including steric and electrostatic fields. nih.govnih.gov Such models for N-aryl-N'-pyridinylthiourea analogues would typically highlight:

Regions where bulky (sterically favored) substituents enhance activity.

Regions where positive or negative electrostatic potential is favorable, guiding the placement of electron-withdrawing or electron-donating groups.

By integrating SAR data with computational tools like pharmacophore modeling and 3D-QSAR, researchers can build a comprehensive understanding of the molecular requirements for activity, paving the way for the design of optimized this compound analogues with improved therapeutic potential. researchgate.net

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a biological macromolecule, such as a protein or enzyme.

Molecular docking simulations for thiourea (B124793) derivatives have been instrumental in identifying their potential biological targets and predicting their binding affinities. For instance, various thiourea analogs have been investigated as inhibitors of enzymes like protein kinases, which are crucial in cancer signaling pathways biointerfaceresearch.comresearchgate.net. Docking studies can elucidate how N-(2-phenylethyl)-N'-pyridin-3-ylthiourea might fit into the binding pocket of such a kinase. The phenylethyl group could occupy a hydrophobic pocket, while the pyridinyl and thiourea moieties could form crucial hydrogen bonds and other interactions with the protein's active site residues farmaciajournal.com.

The predicted binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the ligand's potential potency. Lower binding energy values typically indicate a more stable and favorable interaction. While specific docking scores for this compound are not available, studies on similar compounds demonstrate the utility of this approach. For example, molecular docking of N-(phenylcarbamothioyl)-4-chloro-benzamide, a thiourea derivative, against the checkpoint kinase 1 (Chk1) receptor showed a plant score of -67.19 kcal/mol, indicating a strong predicted interaction jppres.com.

Table 1: Illustrative Molecular Docking Scores of Analagous Thiourea Derivatives against Various Protein Targets

| Compound/Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

| N-(phenylcarbamothioyl)-4-chloro-benzamide | Checkpoint Kinase 1 (2YWP) | -67.19 (Plant Score) | jppres.com |

| 1-allyl-3-benzoylthiourea analogs | DNA gyrase subunit B (1-KZN) | Good affinity (comparable to standards) | nih.gov |

| Pyrimidine (B1678525) linked acyl thiourea derivatives | α-amylase | -6.15 to -7.18 | nih.gov |

| Pyrimidine linked acyl thiourea derivatives | Proteinase K | -6.11 to -6.56 | nih.gov |

| Acylthiourea derivatives | Polo-like kinase 1 (Plk1) PBD | Low micromole range | nih.gov |

This table presents data from studies on analogous compounds to illustrate the application of molecular docking.

Beyond predicting binding affinity, molecular docking provides a detailed view of the intermolecular interactions between the ligand and the target protein. These interactions are critical for the stability of the ligand-protein complex and for the biological activity of the compound. Key interactions often include:

Hydrogen Bonds: The thiourea moiety (-NH-CS-NH-) is an excellent hydrogen bond donor and acceptor. The nitrogen atoms can act as donors, while the sulfur atom can act as an acceptor. The pyridine (B92270) nitrogen in this compound can also participate in hydrogen bonding.

Hydrophobic Interactions: The phenyl and ethyl groups can engage in hydrophobic interactions with nonpolar residues in the active site of a protein.

Pi-Pi Stacking: The aromatic phenyl and pyridine rings can form pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Pi-Alkyl Interactions: The aromatic rings can also interact with alkyl side chains of amino acids.

Studies on related thiourea derivatives have highlighted the importance of these interactions. For example, docking studies of thiourea derivatives with tyrosine kinase receptors have shown the formation of alkyl and pi-alkyl bonds that stabilize the receptor-ligand complex researchgate.netresearchgate.net. Similarly, interactions with key amino acid residues through hydrogen bonds have been identified as crucial for the inhibitory activity of thiourea derivatives against various enzymes nih.govnih.gov.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations can provide valuable information about the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

For this compound, DFT calculations can be used to determine several key parameters:

Optimized Molecular Geometry: DFT can predict the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: This includes the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for understanding its intermolecular interactions nih.gov.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity schrodinger.comnih.govyoutube.com.

Table 2: Illustrative HOMO-LUMO Energy Gaps of Analagous Organic Compounds from DFT Calculations

| Compound/Derivative Class | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |

| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives | Varies | Varies | 3.15 - 3.83 | nih.gov |

| Natural antiviral drug candidates | Varies | Varies | 3.60 - 4.48 | nih.gov |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | N/A |

This table presents data from studies on analogous compounds to illustrate the application of DFT calculations. Note that the absolute values can vary significantly based on the computational method and basis set used.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities farmaciajournal.comnih.govdoaj.org. By identifying the physicochemical properties (descriptors) that are most influential for a particular activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

For a series of compounds including this compound, a QSAR study would involve:

Data Set: A collection of thiourea derivatives with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition).

Descriptor Calculation: Calculation of a wide range of molecular descriptors for each compound, which can be constitutional, topological, geometrical, electrostatic, or quantum chemical in nature.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: Rigorous validation of the model's predictive power using internal and external validation techniques.

QSAR studies on thiourea derivatives have successfully identified key structural features that contribute to their anticancer activity nih.govdoaj.org. These studies have shown that properties such as molecular mass, polarizability, electronegativity, and specific bond frequencies are important predictors of activity nih.gov. A QSAR model for a series of thiourea derivatives acting as anti-hepatitis C virus agents found that hydrophobicity and the presence of certain structural features were critical for their activity nih.gov. Such models could be invaluable in optimizing the structure of this compound to enhance its desired biological effects.

In Silico Prediction of Absorption, Distribution, and Metabolism Properties relevant to scaffold design

The therapeutic success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools have become an integral part of the early-stage drug discovery process, helping to identify compounds with favorable drug-like properties and to flag potential liabilities before significant resources are invested.

For this compound, various ADME parameters can be predicted using computational models:

Absorption: Parameters such as intestinal absorption, Caco-2 permeability, and oral bioavailability can be estimated. These predictions are often based on physicochemical properties like molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors, often guided by rules like Lipinski's Rule of Five.

Distribution: Predictions can be made about the compound's ability to cross the blood-brain barrier (BBB) and its binding to plasma proteins.

Metabolism: In silico tools can predict the likely sites of metabolism by cytochrome P450 (CYP) enzymes and whether the compound is likely to be an inhibitor or inducer of these enzymes.

Excretion: While less commonly predicted, some models can estimate the route and rate of excretion.

Studies on related pyridine and phenethylamine (B48288) derivatives have demonstrated the utility of these predictive models scirp.orgnih.govresearchgate.net. For example, in silico ADMET profiling of various compounds can provide insights into their potential for oral bioavailability and lack of toxicity researchgate.netresearchgate.net.

Table 3: Illustrative Predicted ADME Properties for Analagous Compound Classes

| Property | Predicted Value/Classification | Compound Class/Reference |

| Absorption | ||

| Lipinski's Rule of Five | Generally compliant | 9-Amino-3-phenylacridone derivatives scirp.org |

| Gastrointestinal Absorption | High | Sulfonamide derivatives nih.gov |

| Oral Bioavailability | Good | 2-Phenethylamine derivatives researchgate.net |

| Distribution | ||

| Blood-Brain Barrier Permeation | Non-permeant for some derivatives | 9-Amino-3-phenylacridone derivatives scirp.org |

| Metabolism | ||

| CYP2C19 Inhibition | Inhibitor for some derivatives | Resveratrol analogues |

| Toxicity | ||

| AMES Mutagenicity | Inactive | Pyridine derivatives |

| hERG Inhibition | No | Imidazopyridine derivative nih.gov |

This table presents illustrative data from studies on analogous compounds to demonstrate the application of in silico ADME prediction.

Coordination Chemistry and Metal Complexation Studies

Synthesis and Characterization of Metal Complexes with N-(2-phenylethyl)-N'-pyridin-3-ylthiourea as a Ligand

There is no available literature describing the synthesis of metal complexes using this compound as a ligand. Consequently, there are no characterization data (such as elemental analysis, spectroscopic data from IR, NMR, UV-Vis, or mass spectrometry, and X-ray crystallographic data) for any such complexes.

Investigation of Coordination Modes and Geometries around Metal Centers

As no metal complexes of this compound have been synthesized and characterized, there is no information regarding its coordination modes (e.g., monodentate, bidentate) or the resulting geometries of the metal complexes (e.g., square planar, tetrahedral, octahedral).

Exploration of Enhanced Biological Activities of Metal Complexes (e.g., antimicrobial, anticancer)

There are no published studies investigating the antimicrobial, anticancer, or any other biological activities of metal complexes derived from this compound. Therefore, no data on enhanced biological activities upon complexation can be presented.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-phenylethyl)-N'-pyridin-3-ylthiourea, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via condensation of 2-phenylethylamine and 3-pyridinyl isothiocyanate under reflux in anhydrous solvents (e.g., THF or DCM). Yield optimization involves:

- Catalyst screening : Use triethylamine or DMAP to enhance nucleophilic substitution efficiency.

- Temperature control : Maintain 50–60°C to balance reaction rate and byproduct suppression.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity .

Q. How do spectroscopic techniques (e.g., XRD, NMR) resolve ambiguities in the molecular structure of thiourea derivatives like this compound?

- Methodological Answer :

- X-ray diffraction (XRD) : Determines crystal packing and confirms bond angles/lengths, particularly the C=S bond (1.68–1.72 Å) and intramolecular hydrogen bonding (N–H···S) .

- -NMR : Distinguishes between thiourea tautomers (thione vs. thiol) via NH proton splitting patterns.

- DFT calculations : Validate experimental data by comparing computed vs. observed vibrational frequencies (e.g., B3LYP/6-31G* basis set) .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental data for thiourea derivatives’ electronic properties?

- Methodological Answer : Discrepancies often arise from solvent effects or basis set limitations. Mitigation strategies include:

- Solvent modeling : Use Polarizable Continuum Model (PCM) in DFT to account for solvation.

- Benchmarking : Compare multiple functionals (e.g., B3LYP vs. M06-2X) for UV-Vis absorption maxima.

- Experimental calibration : Validate HOMO-LUMO gaps via cyclic voltammetry .

Q. What mechanistic insights guide the design of this compound as an enzyme inhibitor (e.g., for kinases or phosphatases)?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to predict binding poses with target enzymes (e.g., PDB ID 1ATP for tyrosine kinases).

- Structure-activity relationship (SAR) : Modify substituents on the pyridinyl or phenylethyl groups to enhance hydrophobic interactions or hydrogen bonding.

- Kinetic assays : Measure IC via fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) to quantify inhibition potency .

Q. How do steric and electronic effects influence the coordination chemistry of this compound with transition metals?

- Methodological Answer :

- Metal screening : Test coordination with Cu(II), Ni(II), or Co(II) salts in methanol/water.

- Spectroscopic analysis : UV-Vis (d-d transitions) and EPR (for paramagnetic complexes) identify geometry (e.g., square planar vs. octahedral).

- Thermogravimetric analysis (TGA) : Determine ligand-to-metal ratio by mass loss during pyrolysis .

Data Analysis and Interpretation

Q. What statistical approaches resolve batch-to-batch variability in the biological activity of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to identify critical variables (e.g., purity, solvent residues).

- Multivariate analysis : Use PCA or PLS to correlate impurity profiles (HPLC-MS) with bioactivity outliers.

- Reproducibility protocols : Standardize storage conditions (desiccated, -20°C) to prevent thiourea hydrolysis .

Q. How can researchers differentiate between aggregation-based artifacts and genuine target engagement in thiourea bioassays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.